molecular formula C11H17N5O2 B2869785 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 108776-34-7

8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2869785
CAS No.: 108776-34-7
M. Wt: 251.29
InChI Key: ATCGGYSJTZZYPZ-UHFFFAOYSA-N
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Description

8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 108776-34-7) is a 1,3-dimethylxanthine derivative designed for advanced pharmacological research. This compound features a core purine-2,6-dione structure, a scaffold recognized for its significance in medicinal chemistry, with key substitutions at the 8-position that modulate its biological activity and physicochemical properties. The purine-2,6-dione core is a privileged structure in neuropharmacology, serving as a key template for developing ligands targeting serotonin receptors . Scientific literature indicates that structurally similar 7- and 8-substituted purine-2,6-dione derivatives have been investigated as potent ligands for serotonin receptors (e.g., 5-HT 1A , 5-HT 2A , and 5-HT 7 ), which are critical targets for psychiatric and neurological disorders . These related compounds have shown promise in preclinical studies for displaying antidepressant and anxiolytic-like activities in vivo . Researchers value this class of compounds for exploring structure-activity relationships (SAR) and for designing novel multitarget-directed ligands . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-(butylamino)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-4-5-6-12-10-13-7-8(14-10)15(2)11(18)16(3)9(7)17/h4-6H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGGYSJTZZYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theobromine or caffeine with butylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a potential additive in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular activity. This mechanism is similar to that of caffeine, which is known to block adenosine receptors and stimulate the central nervous system.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position of the purine core is critical for biological activity. Key analogs and their functional differences include:

Compound 8-Substituent Key Properties Reference
8-(Butylamino)-1,3-dimethyl-purine-2,6-dione Butylamino Kinase inhibition (BRAF, VEGFR2); moderate lipophilicity
8-Alkoxy-1,3-dimethyl-purine-2,6-dione derivatives Alkoxy (e.g., ethoxy) 5-HT1A receptor agonism; lower kinase affinity compared to amino-substituted analogs
8-Chloro-1,3-dimethyl-purine-2,6-dione Chloro Intermediate for further substitution; limited direct bioactivity
8-Piperazinyl-1,3-dimethyl-purine-2,6-dione Piperazinyl Enhanced solubility; serotonin/dopamine receptor modulation

Key Observations :

  • Butylamino vs. Alkoxy: The butylamino group enhances kinase inhibitory activity compared to alkoxy derivatives, likely due to improved hydrogen bonding with catalytic residues . Alkoxy derivatives, however, show stronger 5-HT1A receptor agonism .
  • Butylamino vs. Chloro: Chloro-substituted analogs serve as synthetic intermediates, while the butylamino group confers direct bioactivity and stability .
  • Butylamino vs. Piperazinyl: Piperazinyl analogs exhibit better aqueous solubility but lower selectivity for kinases, favoring neurological targets instead .

Modifications at the 7-Position

The 7-position substituent significantly influences selectivity:

Compound 7-Substituent Activity Profile Reference
8-(Butylamino)-7-(indazolyl)-1,3-dimethyl-dione 2-(5-Methyl-1H-indazol-4-yl) Potent BRAF inhibition (IC50 < 100 nM)
8-(Butylamino)-7-(trifluoromethyl-phenyl)-dione 2-(Trifluoromethyl)phenyl Dual kinase inhibition (VEGFR2 and PDGFRβ)
8-(Butylamino)-7-(2,6-dimethylphenyl)-dione 2,6-Dimethylphenyl Enhanced metabolic stability; moderate kinase activity

Key Observations :

  • Bulky aromatic groups at the 7-position (e.g., indazolyl or trifluoromethylphenyl) improve kinase selectivity and potency, while smaller substituents (e.g., methyl) favor metabolic stability .

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry Data :

  • 8-(Butylamino)-1,3-dimethyl-dione: 1H-NMR: δ 0.95 (t, CH2CH3), 3.27 (s, N1-CH3), 3.51 (s, N3-CH3), 11.32 (s, NH) . 13C-NMR: 18.06 (CH2CH3), 111.86 (C-8), 163.20 (C-7) . ESI-MS: m/z 180.1 (M⁻) .
Analog 1H-NMR Features Key Differences
8-Biphenyl-1,3,7-trimethyl-dione δ 7.40–8.23 (aromatic H), 3.43 (N1-CH3) Aromatic protons absent in butylamino analog
8-Ethyltetrazolo-purine-dione δ 2.29 (q, CH2CH3), 11.82 (NH) Ethyl group vs. butylamino; tetrazole moiety

Lipophilicity: The butylamino group increases logP compared to polar substituents (e.g., piperazinyl), enhancing membrane permeability but reducing solubility .

Kinase Inhibition

  • BRAF Inhibition: 8-(Butylamino) derivatives show IC50 values in the nanomolar range, outperforming 8-alkoxy analogs (IC50 > 1 µM) .

Receptor Modulation

  • 5-HT1A Agonism: Alkoxy derivatives exhibit stronger receptor binding (Ki < 10 nM) than butylamino analogs, which prioritize kinase targets .

Biological Activity

8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits significant biological activity. Its structure includes a butylamino group and two methyl groups attached to a purine core, which is fundamental in various biological processes.

  • IUPAC Name : 8-(butylamino)-1,3-dimethyl-1H-purine-2,6-dione
  • Molecular Formula : C12H16N4O2
  • CAS Number : 359901-45-4

Biological Activity

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The following sections detail its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily functions through:

  • Enzyme Inhibition : It can bind to active sites of enzymes, inhibiting their activity. This property is particularly relevant in regulating metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors to modulate signaling pathways, influencing cellular responses.
MechanismDescription
Enzyme InhibitionBinds to enzymes to prevent substrate interaction
Receptor ModulationAlters receptor activity affecting signal transduction

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with DNA synthesis.
  • Antiviral Properties : Its structural similarity to nucleotides allows it to act against viral replication processes.

Case Studies

  • Antitumor Activity :
    • A study published in Pharmacological Reports assessed the efficacy of various purine derivatives against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells .
  • Antiviral Effects :
    • Research highlighted in Journal of Medicinal Chemistry demonstrated that modifications in the purine structure enhanced antiviral activity against HIV and Hepatitis C virus .

Table 2: Pharmacological Effects

EffectDescriptionReferences
AntitumorInhibits growth of cancer cells
AntiviralInterferes with viral replication

Applications in Research and Industry

The compound serves as a valuable tool in both research and pharmaceutical development:

  • Research Applications :
    • Used as a model compound for studying purine chemistry and its biological implications.
    • Investigated for its role in nucleotide metabolism and potential therapeutic targets.
  • Industrial Applications :
    • Potential use in developing new materials with specific electronic properties due to its unique structure.

Table 3: Applications

Application TypeDescription
ResearchModel for studying purine interactions
PharmaceuticalDevelopment of new drugs targeting cancer and viruses

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